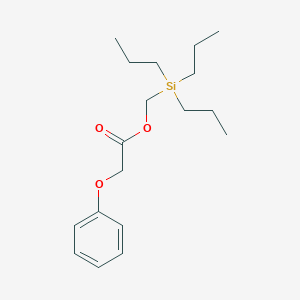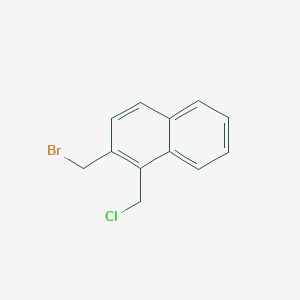
2-(Bromomethyl)-1-(chloromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-(chloromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and chloromethyl groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(chloromethyl)naphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 1-(chloromethyl)naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl and chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of naphthalene.
Oxidation Reactions: Major products are naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Reduced products include naphthalene derivatives with hydroxyl or alkyl groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-2-(chloromethyl)naphthalene
- 2-(Bromomethyl)-1-(iodomethyl)naphthalene
- 1-(Bromomethyl)-2-(iodomethyl)naphthalene
Uniqueness
2-(Bromomethyl)-1-(chloromethyl)naphthalene is unique due to the specific positioning of the bromomethyl and chloromethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications.
Propriétés
Numéro CAS |
72953-44-7 |
|---|---|
Formule moléculaire |
C12H10BrCl |
Poids moléculaire |
269.56 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-(chloromethyl)naphthalene |
InChI |
InChI=1S/C12H10BrCl/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 |
Clé InChI |
VJIHVHUBVNZDRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


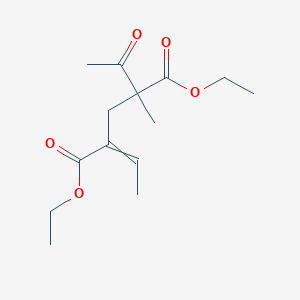
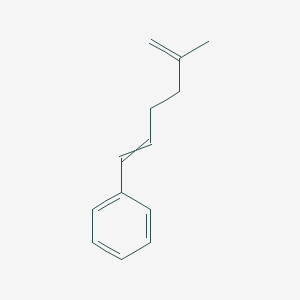
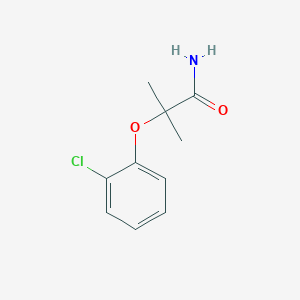
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
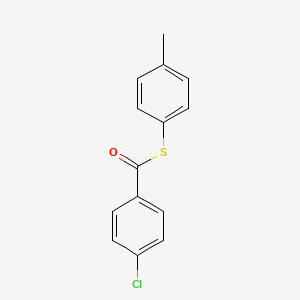
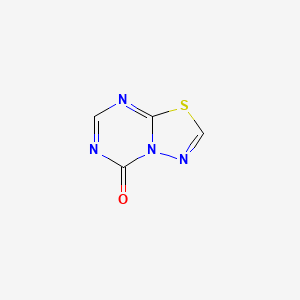
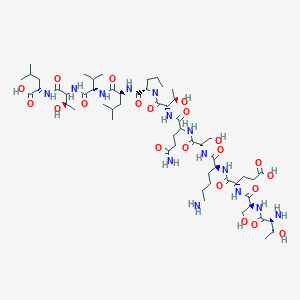
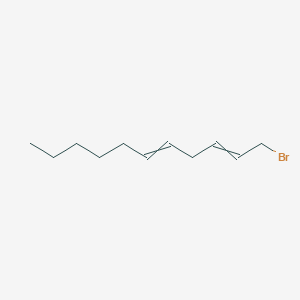

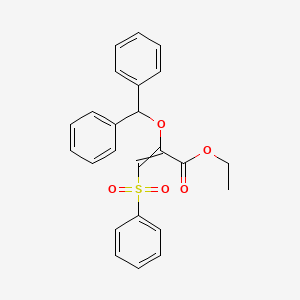
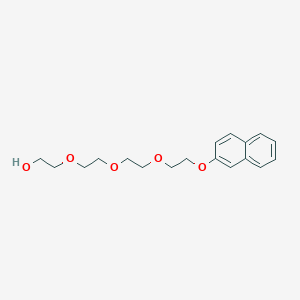
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
